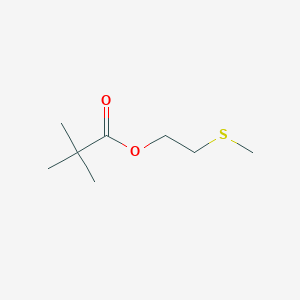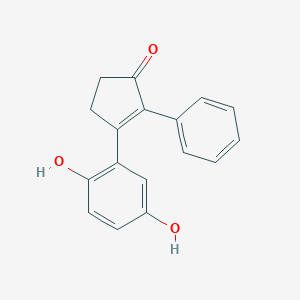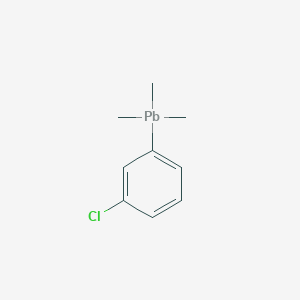![molecular formula C11H12O2S B14231887 3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]- CAS No. 503565-88-6](/img/structure/B14231887.png)
3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a butenone backbone with a sulfinyl group attached to a 4-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- typically involves the reaction of 3-buten-2-one with a sulfinylating agent in the presence of a catalyst. Commonly used sulfinylating agents include sulfinyl chlorides or sulfinyl esters. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end-use application. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-one, 3-methyl-4-phenyl-: Similar structure but lacks the sulfinyl group.
4-Phenyl-3-buten-2-one: Another related compound with a phenyl group but different substitution pattern.
Uniqueness
The presence of the sulfinyl group in 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- imparts unique chemical and biological properties, distinguishing it from other similar compounds
Propiedades
Número CAS |
503565-88-6 |
|---|---|
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
1-[(R)-(4-methylphenyl)sulfinyl]but-3-en-2-one |
InChI |
InChI=1S/C11H12O2S/c1-3-10(12)8-14(13)11-6-4-9(2)5-7-11/h3-7H,1,8H2,2H3/t14-/m1/s1 |
Clave InChI |
NIBHQTMLDUKGPZ-CQSZACIVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)CC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)




![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)



![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
